molecular formula C23H15ClN2O4S B281118 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

Cat. No. B281118
M. Wt: 450.9 g/mol
InChI Key: STNPCQUWYAXFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, also known as NDQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. NDQ is a member of the naphthoquinone family of compounds, which have been shown to possess a variety of biological activities, including anticancer, antiviral, and antimicrobial properties. In

Mechanism of Action

4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide exerts its anticancer effects by targeting the mitochondrial respiratory chain complex II, which is involved in the production of ATP. 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide inhibits the activity of complex II, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS levels leads to oxidative stress, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has also been shown to have antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology. However, one limitation of using 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide. One area of interest is the development of 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide analogs with improved anticancer activity and reduced toxicity. Another area of interest is the investigation of 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide's potential use in combination with other anticancer agents for the treatment of cancer. Additionally, the potential use of 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide in the treatment of viral infections, such as hepatitis C, warrants further investigation.

Synthesis Methods

4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-6-carboxylic acid, followed by the reaction of the resulting compound with 4-chlorobenzenesulfonamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

Molecular Formula

C23H15ClN2O4S

Molecular Weight

450.9 g/mol

IUPAC Name

4-chloro-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide

InChI

InChI=1S/C23H15ClN2O4S/c1-26-19-11-10-18(25-31(29,30)14-8-6-13(24)7-9-14)22-21(19)17(12-20(26)27)15-4-2-3-5-16(15)23(22)28/h2-12,25H,1H3

InChI Key

STNPCQUWYAXFMY-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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